2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorofluorophenyl group and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: This step involves the reaction of the oxadiazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The final step includes the reaction of the intermediate with 4-methoxyphenyl thiol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE
- 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE
- 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-1,3,4-OXADIAZOLE
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2S/c1-21-11-7-5-10(6-8-11)15-19-20-16(22-15)23-9-12-13(17)3-2-4-14(12)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSFPNYOIZMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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